molecular formula C20H22N2O2 B5635687 2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5635687
M. Wt: 322.4 g/mol
InChI Key: DLQWGBPMNCOVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of β-carboline derivatives, including 2-(3,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, involves conventional methods. For example, 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its derivatives have been synthesized through processes that may involve Pictet-Spengler reactions, providing a basis for further modifications and rearrangements to obtain the desired compound (Harley-Mason & Waterfield, 1963). Additionally, novel synthetic methods have been developed to efficiently construct β-carboline frameworks, potentially applicable to the synthesis of this compound derivatives (Ohta et al., 2009).

Molecular Structure Analysis

The molecular structure of β-carboline derivatives, including the compound of interest, can be elucidated using techniques such as NMR, FT-IR, MS (ESI-MS) spectrum, elemental analysis, and X-ray single-crystal diffraction. These methods provide insights into the arrangement of atoms within the molecule and its stereochemistry, which are crucial for understanding its chemical behavior and potential biological activities (Mohideen et al., 2019).

Chemical Reactions and Properties

β-Carboline derivatives undergo various chemical reactions, including rearrangements under acidic conditions, leading to the formation of isomeric products and other derivatives with distinct structural features. These reactions are influenced by the specific substituents present on the β-carboline scaffold and can result in the formation of compounds with varied chemical properties (Harley-Mason & Waterfield, 1963).

Physical Properties Analysis

The physical properties of β-carboline derivatives, such as solubility, melting point, and crystalline structure, can be determined using standard analytical techniques. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of β-carboline derivatives, including their reactivity, stability, and potential interactions with other molecules, are critical for their application in medicinal chemistry and materials science. Studies on the modification, functionalization, and reaction mechanisms of these compounds provide valuable insights into their chemical behavior (Sober et al., 1981).

properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-23-15-9-14(10-16(11-15)24-2)12-22-8-7-18-17-5-3-4-6-19(17)21-20(18)13-22/h3-6,9-11,21H,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQWGBPMNCOVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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